molecular formula C11H17O2P B14709904 Diethylphosphinic acid benzyl ester CAS No. 13274-91-4

Diethylphosphinic acid benzyl ester

Cat. No.: B14709904
CAS No.: 13274-91-4
M. Wt: 212.22 g/mol
InChI Key: DQBAITHIHYRSFA-UHFFFAOYSA-N
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Description

Diethylphosphinic acid benzyl ester is an organophosphorus compound with the molecular formula C11H17O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylphosphinic acid benzyl ester can be synthesized through the esterification of diethylphosphinic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethylphosphinic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Benzyl alcohol and diethylphosphinic acid.

    Substitution: Various substituted phosphinic acid esters.

Scientific Research Applications

Diethylphosphinic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.

    Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.

Mechanism of Action

The mechanism of action of diethylphosphinic acid benzyl ester involves its reactivity with nucleophiles and electrophiles. The ester bond is susceptible to hydrolysis, leading to the formation of diethylphosphinic acid and benzyl alcohol. The compound can also undergo oxidation and reduction reactions, which are mediated by specific enzymes or chemical reagents.

Comparison with Similar Compounds

Similar Compounds

    Diethylphosphite: Similar in structure but lacks the benzyl group.

    Diethyl benzylphosphonate: Contains a phosphonate group instead of a phosphinic acid group.

    Benzylphosphonic acid diethyl ester: Another ester derivative with similar reactivity.

Uniqueness

Diethylphosphinic acid benzyl ester is unique due to its specific ester bond and the presence of both diethylphosphinic acid and benzyl groups. This combination imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.

Properties

CAS No.

13274-91-4

Molecular Formula

C11H17O2P

Molecular Weight

212.22 g/mol

IUPAC Name

diethylphosphoryloxymethylbenzene

InChI

InChI=1S/C11H17O2P/c1-3-14(12,4-2)13-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

DQBAITHIHYRSFA-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)OCC1=CC=CC=C1

Origin of Product

United States

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